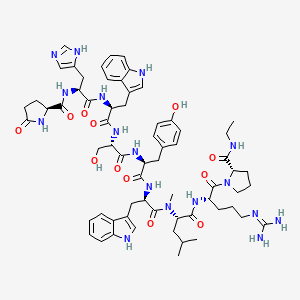

Lutrelin

Description

Properties

CAS No. |

66866-63-5 |

|---|---|

Molecular Formula |

C65H85N17O12 |

Molecular Weight |

1296.5 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C65H85N17O12/c1-5-69-61(91)53-17-11-25-82(53)64(94)47(16-10-24-70-65(66)67)75-62(92)54(26-36(2)3)81(4)63(93)51(29-39-32-72-45-15-9-7-13-43(39)45)79-57(87)48(27-37-18-20-41(84)21-19-37)76-60(90)52(34-83)80-58(88)49(28-38-31-71-44-14-8-6-12-42(38)44)77-59(89)50(30-40-33-68-35-73-40)78-56(86)46-22-23-55(85)74-46/h6-9,12-15,18-21,31-33,35-36,46-54,71-72,83-84H,5,10-11,16-17,22-30,34H2,1-4H3,(H,68,73)(H,69,91)(H,74,85)(H,75,92)(H,76,90)(H,77,89)(H,78,86)(H,79,87)(H,80,88)(H4,66,67,70)/t46-,47-,48-,49-,50-,51+,52-,53-,54-/m0/s1 |

InChI Key |

YGGIRYYNWQICCP-LDRBRYNMSA-N |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |

sequence |

XHWSYWLRP |

Synonyms |

GnRH, N-Et-ProNH(2)(9)-Trp(6)-Leu(N-Me)(7)-des-GlyNH(2)(10)- LHRH, N-Et-ProNH(2)(9)-Trp(6)-Leu(N-Me)(7)-des-GlyNH(2)(10)- LHRH-6-tryptophyl-7-(N-methyl-L-leucyl)-9-N-ethylprolinamide-10-deglycinamide lutrelin acetate Trp(6)-Leu(N-Me)(7)-des-GlyNH(2)(10)-LHRH ethylamide Wy 40,972 Wy 40972 Wy-40,972F Wy-40972 Wyeth 40972 |

Origin of Product |

United States |

Foundational & Exploratory

Lutrelin: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutrelin is a synthetic peptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH). As a potent GnRH receptor (GnRHR) agonist, it is designed for use in therapeutic areas where the suppression of gonadal sex steroid production is beneficial. This technical guide provides a detailed overview of the in vitro mechanism of action of this compound, focusing on its interaction with the GnRH receptor and the subsequent intracellular signaling cascades. The information presented herein is synthesized from established knowledge of GnRH agonist activity, providing a foundational understanding for research and drug development professionals.

Core Mechanism of Action: GnRH Receptor Agonism

This compound, like other GnRH agonists, exerts its effects by binding to and activating GnRH receptors on the surface of pituitary gonadotrope cells. The binding of this compound to the GnRH receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events.[1][2]

Upon initial binding, this compound stimulates the GnRH receptor, leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous exposure to a GnRH agonist like this compound leads to receptor desensitization and downregulation. This paradoxical effect results in a sustained suppression of LH and FSH secretion, and consequently, a significant reduction in gonadal steroidogenesis.

Signaling Pathways

The intracellular signaling pathways activated by this compound are characteristic of GnRH receptor activation. The primary pathway involves the Gq/11 family of G proteins.

1. Gq/11 Protein Activation: Upon this compound binding, the GnRH receptor undergoes a conformational change, activating the associated Gq/11 protein.[2]

2. Phospholipase C (PLC) Stimulation: The activated Gq/11 protein stimulates phospholipase C.[3]

3. Second Messenger Generation: PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

4. Calcium Mobilization and Protein Kinase C (PKC) Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).[3]

5. Downstream Effects: Activated PKC and other calcium-dependent pathways proceed to phosphorylate a multitude of downstream targets, which ultimately modulates the transcription of gonadotropin subunit genes (α, LHβ, and FSHβ).

Quantitative Data

While specific quantitative in vitro data for this compound is not extensively published, the following table summarizes typical binding affinities and potency values for GnRH agonists, which are expected to be comparable for this compound.

| Parameter | Typical Value Range | Description |

| Binding Affinity (Kd) | 0.1 - 5 nM | Concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. |

| EC50 | 0.1 - 10 nM | Concentration of the agonist that produces 50% of the maximal response (e.g., inositol phosphate production or LH release). |

| IC50 | 1 - 50 nM | Concentration of an antagonist required to inhibit 50% of the maximal response of an agonist. For agonists, this can be measured in competition binding assays. |

Experimental Protocols

The following are generalized protocols for key in vitro experiments used to characterize the mechanism of action of GnRH agonists like this compound.

GnRH Receptor Binding Assay

This assay is designed to determine the binding affinity of this compound to the GnRH receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture a suitable cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Competition Binding Assay:

-

In a multi-well plate, add the cell membrane preparation.

-

Add a fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-Buserelin).

-

Add increasing concentrations of unlabeled this compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound radioligand.

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the production of a key second messenger following GnRH receptor activation.

Methodology:

-

Cell Culture and Labeling:

-

Culture GnRHR-expressing cells in a multi-well plate.

-

Label the cells by incubating them with myo-[3H]inositol overnight. This incorporates the radiolabel into the cellular phosphoinositide pool.

-

-

Stimulation:

-

Wash the cells to remove unincorporated [3H]inositol.

-

Pre-incubate the cells in a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.

-

Stimulate the cells with varying concentrations of this compound for a defined period.

-

-

Extraction and Measurement:

-

Stop the stimulation by adding a cold acid solution (e.g., perchloric acid).

-

Isolate the total inositol phosphates from the cell lysate using anion-exchange chromatography.

-

Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [3H]inositol phosphate accumulation as a function of the log concentration of this compound.

-

Determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.

-

Conclusion

This compound functions as a classic GnRH receptor agonist. Its in vitro mechanism of action is characterized by high-affinity binding to the GnRH receptor, leading to the activation of the Gq/11-PLC-IP3/DAG signaling cascade. While initial exposure stimulates downstream pathways, prolonged application results in receptor desensitization and downregulation, which is the basis for its therapeutic utility. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this compound and other GnRH agonists.

References

The Synthesis and Characterization of Lutrelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutrelin is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor. As a nonapeptide, its structure is pGlu-His-Trp-Ser-Tyr-D-Trp-N(Me)Leu-Arg-Pro-NHEt. This technical guide provides a comprehensive overview of the synthesis and characterization of the this compound peptide, tailored for researchers, scientists, and professionals in drug development. This document details the methodologies for its chemical synthesis, primarily through solid-phase peptide synthesis (SPPS), and outlines the analytical techniques for its purification and characterization, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound is a synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH). It is a decapeptide with the amino acid sequence pGlu-His-Trp-Ser-Tyr-D-Trp-N(Me)Leu-Arg-Pro-NHEt[1]. The strategic substitutions of a D-tryptophan at position 6 and an N-methylated leucine at position 7 confer enhanced potency and a longer biological half-life compared to the native GnRH[2]. These modifications make this compound a powerful agonist of the GnRH receptor, leading to the downregulation of the hypothalamic-pituitary-gonadal axis with continuous administration. This mechanism of action is leveraged in various clinical applications, including the treatment of hormone-dependent cancers and central precocious puberty.

This guide will provide an in-depth exploration of the chemical synthesis and analytical characterization of this compound, offering detailed protocols and data presentation to aid in its research and development.

Synthesis of this compound Peptide

The primary method for synthesizing this compound is solid-phase peptide synthesis (SPPS), utilizing the Fmoc/tBu strategy. This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Solid-Phase Peptide Synthesis (SPPS) Protocol

A general protocol for the manual or automated solid-phase synthesis of this compound is outlined below. The synthesis starts from the C-terminus (Proline) and proceeds to the N-terminus (pyroglutamic acid).

Materials:

-

Fmoc-protected amino acids (including Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-N(Me)Leu-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, and pGlu-OH)

-

Rink Amide resin

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

Experimental Workflow:

Caption: General workflow for the solid-phase synthesis of this compound peptide.

Detailed Steps:

-

Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Arg(Pbf)-OH) is pre-activated with HBTU/HOBt and DIPEA in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours. Completion of the reaction can be monitored by a Kaiser test.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence.

-

Final Deprotection: After the final amino acid (pGlu-OH) is coupled, the N-terminal Fmoc group is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Precipitation and Collection: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting white solid (crude this compound) is collected and dried under vacuum.

Purification and Characterization of this compound

The crude this compound peptide is purified and characterized using a combination of analytical techniques to ensure high purity and correct identity.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for purifying the crude this compound peptide.

Experimental Protocol:

-

Instrumentation: A preparative RP-HPLC system equipped with a C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% of mobile phase B over a specified time (e.g., 60 minutes).

-

Detection: UV absorbance at 220 nm and 280 nm.

-

Procedure: The crude peptide is dissolved in a minimal amount of mobile phase A and injected onto the column. Fractions are collected based on the UV chromatogram, and those corresponding to the main peak are analyzed for purity.

Table 1: HPLC Purification and Analysis Parameters for this compound

| Parameter | Condition |

| Column | C18 reversed-phase, 10 µm, 250 x 10 mm |

| Mobile Phase A | 0.1% (v/v) TFA in Water |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |

| Flow Rate | 4 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Gradient | 5-65% B over 60 min |

| Expected Purity | >98% |

Characterization by Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified this compound peptide.

Experimental Protocol:

-

Instrumentation: An ESI-mass spectrometer.

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analysis Mode: Positive ion mode.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Chemical Formula | C67H89N17O14 |

| Theoretical Molecular Weight | 1356.55 g/mol |

| Observed [M+H]+ | Expected around m/z 1357.6 |

| Observed [M+2H]2+ | Expected around m/z 679.3 |

Amino Acid Analysis

Amino acid analysis can be performed to confirm the amino acid composition of the synthesized peptide. The peptide is hydrolyzed, and the resulting amino acids are quantified.

Mechanism of Action and Signaling Pathway

This compound, as a GnRH agonist, exerts its effects by binding to and activating the GnRH receptor (GnRHR) on pituitary gonadotrophs. The initial activation leads to an increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous stimulation results in receptor desensitization and downregulation, leading to a profound suppression of gonadotropin and, consequently, gonadal steroid production.

The signaling cascade initiated by the binding of this compound to the G-protein coupled GnRH receptor is complex and involves multiple intracellular pathways.

Caption: Simplified GnRH receptor signaling pathway activated by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of the this compound peptide. The detailed protocols for solid-phase peptide synthesis and the analytical methods for purification and characterization, including HPLC and mass spectrometry, offer a practical framework for researchers and drug development professionals. The presented data and workflows are intended to facilitate the successful production and analysis of this potent GnRH agonist for further research and therapeutic development. The understanding of its mechanism of action through the GnRH receptor signaling pathway is crucial for its application in various clinical settings.

References

Probing the Interaction: A Technical Guide to Lutrelin's GnRH Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

The GnRH Receptor and Its Signaling Cascade

The GnRH receptor (GnRHR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the regulation of the reproductive system.[1] Upon binding of a GnRH agonist like Lutrelin, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The primary pathway involves the activation of Gαq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.

Caption: GnRH receptor signaling pathway initiated by agonist binding.

Quantitative Analysis of Receptor Binding

The affinity of a ligand for its receptor is a critical parameter in drug development. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. While specific data for this compound is unavailable, the following table presents binding affinity parameters for other well-characterized GnRH peptide agonists, determined using radioligand binding assays with [¹²⁵I]-triptorelin on Chinese Hamster Ovary (CHO) cells expressing the human GnRH receptor.[2]

| Compound | pKi | Ki (nM) | pKD | KD (nM) | kon (10⁸ M⁻¹min⁻¹) | koff (10⁻² min⁻¹) | Residence Time (min) |

| Triptorelin | 9.47 ± 0.05 | 0.34 | 9.61 ± 0.10 | 0.25 | 2.50 ± 0.44 | 0.63 ± 0.10 | 159 |

| Leuprolide | 9.17 ± 0.04 | 0.68 | 9.18 ± 0.05 | 0.66 | 1.12 ± 0.13 | 1.18 ± 0.11 | 85 |

| Buserelin | 9.53 ± 0.04 | 0.30 | 9.57 ± 0.06 | 0.27 | 1.09 ± 0.11 | 0.29 ± 0.03 | 345 |

| Goserelin | 9.11 ± 0.04 | 0.78 | 9.14 ± 0.05 | 0.72 | 1.45 ± 0.17 | 1.79 ± 0.18 | 56 |

| Deslorelin | 9.77 ± 0.05 | 0.17 | 9.90 ± 0.06 | 0.13 | 1.01 ± 0.10 | 0.13 ± 0.01 | 769 |

| Nafarelin | 9.58 ± 0.04 | 0.26 | 9.64 ± 0.06 | 0.23 | 1.19 ± 0.12 | 0.28 ± 0.03 | 357 |

| Histrelin | 9.40 ± 0.05 | 0.40 | 9.47 ± 0.06 | 0.34 | 1.11 ± 0.11 | 0.39 ± 0.04 | 256 |

| Data adapted from a comparative study of GnRH peptide agonists.[2] this compound was not evaluated in this study. |

Experimental Protocols for Binding Affinity Studies

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The binding of an unlabeled test compound, such as this compound, is measured by its ability to compete with the radiolabeled ligand for the binding site.

Radioligand Displacement (Competition) Assay

This assay is used to determine the inhibitory constant (Ki) of a test compound.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing the GnRH receptor (e.g., CHO-hGnRHR cells).

-

Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-triptorelin).

-

Test Compound: this compound acetate.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

-

Wash Buffer: Cold assay buffer.

-

Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Fluid and Counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in the assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or below its Kd).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

Membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a radioligand binding assay.

Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radioligand.

Procedure:

-

Assay Setup: Similar to the competition assay, but instead of a competitor, increasing concentrations of the radioligand are added to the wells. A parallel set of tubes containing a high concentration of an unlabeled ligand is included to determine non-specific binding.

-

Incubation, Filtration, and Counting: Follow the same steps as in the competition assay.

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of unlabeled ligand.

-

Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of unlabeled ligand.

-

Specific Binding: Total binding minus non-specific binding.

-

Plot the specific binding against the concentration of the radioligand. The data are then fitted to a one-site binding hyperbola using non-linear regression to determine the Kd and Bmax.

-

Conclusion

While specific binding affinity data for this compound remains to be published, the experimental frameworks and signaling pathways detailed in this guide provide a robust foundation for its characterization. By employing the described radioligand binding assays, researchers can accurately determine the binding profile of this compound to the GnRH receptor. This information, in conjunction with an understanding of the downstream signaling events, is crucial for the continued development and optimization of GnRH-based therapeutics.

References

An In-depth Technical Guide on the Biological Function of Lutrelin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutrelin, a synthetic peptide analogue of gonadotropin-releasing hormone (GnRH), functions as a potent agonist at the GnRH receptor. Like other drugs in its class, this compound's primary biological role is the modulation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a profound suppression of sex steroid production. This technical guide provides a comprehensive overview of the biological function of this compound, including its mechanism of action, signaling pathways, and relevant experimental data and protocols for researchers in the field.

Mechanism of Action

This compound exerts its effects by binding to and activating GnRH receptors on pituitary gonadotrophs. This interaction initiates a biphasic response.

Initial Agonist Action (Flare Effect): Upon initial administration, this compound stimulates the GnRH receptors, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This "flare" effect can temporarily increase the production of gonadal steroids, such as testosterone and estrogen.

Receptor Downregulation and Desensitization: Continuous or prolonged exposure to this compound leads to a paradoxical effect. The persistent stimulation of GnRH receptors results in their downregulation and desensitization. This process involves receptor internalization and uncoupling from its intracellular signaling pathways. Consequently, the pituitary gonadotrophs become refractory to further stimulation by both GnRH and this compound, leading to a sustained suppression of LH and FSH secretion.

The profound and reversible suppression of gonadotropins results in a state of hypogonadotropic hypogonadism, effectively shutting down the production of testosterone in males and estrogen in females. This reduction in sex hormone levels is the primary therapeutic mechanism of this compound and other GnRH agonists.

Signaling Pathways

The biological effects of this compound are mediated through the activation of specific intracellular signaling pathways upon binding to the G protein-coupled GnRH receptor.

Primary Signaling Pathway

The GnRH receptor is primarily coupled to the Gq/11 alpha subunit of the heterotrimeric G protein. Activation of this pathway by this compound leads to the following cascade of events:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.

-

Inositol Trisphosphate (IP3) and Diacylglycerol (DAG) Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C.

These signaling events ultimately lead to the synthesis and secretion of LH and FSH.

Receptor Desensitization Pathway

Continuous exposure to this compound leads to the desensitization of the GnRH receptor, a key aspect of its therapeutic effect.

Quantitative Data

Table 1: In Vitro Activity of GnRH Agonists

| Compound | Receptor Binding Affinity (Ki, nM) | Efficacy (EC50, nM) for IP3 Accumulation |

| This compound | Data not available | Data not available |

| GnRH (natural) | ~1-10 | ~1-10 |

| Leuprolide | ~0.1-1 | ~0.1-1 |

| Goserelin | ~0.1-1 | ~0.1-1 |

Note: Lower values indicate higher affinity and potency.

Table 2: Pharmacokinetic Properties of Representative GnRH Agonists

| Compound | Half-life (hours) | Bioavailability (Subcutaneous) |

| This compound | Data not available | Data not available |

| Leuprolide | ~3 | ~90% |

| Goserelin | ~4.2 | ~90% |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of this compound's biological function. Below are methodologies for key experiments.

Radioligand Binding Assay for GnRH Receptor

This assay is used to determine the binding affinity of this compound to the GnRH receptor.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) or the inhibitory constant (Ki) of this compound.

Materials:

-

Cell line expressing the GnRH receptor (e.g., HEK293 or CHO cells)

-

Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin)

-

Unlabeled this compound and a reference GnRH agonist

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA)

-

Washing buffer (ice-cold PBS)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Culture GnRH receptor-expressing cells to confluency.

-

Membrane Preparation: Harvest cells, homogenize in lysis buffer, and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add membrane preparation, a fixed concentration of radiolabeled ligand, and increasing concentrations of unlabeled this compound (for competition assay) or increasing concentrations of radiolabeled ligand (for saturation assay).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold washing buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, or Ki values.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to stimulate the GnRH receptor and activate the PLC signaling pathway.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating inositol phosphate production.

Materials:

-

GnRH receptor-expressing cells

-

[3H]-myo-inositol

-

Stimulation buffer (e.g., HBSS with 10 mM LiCl)

-

This compound at various concentrations

-

Lysis buffer (e.g., 0.1 M formic acid)

-

Anion exchange chromatography columns

-

Scintillation fluid and counter

Procedure:

-

Cell Labeling: Plate cells and label overnight with [3H]-myo-inositol in inositol-free medium.

-

Pre-incubation: Wash cells and pre-incubate with stimulation buffer containing LiCl (to inhibit IP degradation).

-

Stimulation: Add various concentrations of this compound to the wells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Lysis: Terminate the stimulation by adding ice-cold lysis buffer.

-

IP Separation: Apply the cell lysates to anion exchange columns to separate the different inositol phosphate species.

-

Elution: Elute the total inositol phosphates with a suitable buffer.

-

Quantification: Add the eluate to scintillation fluid and measure the radioactivity.

-

Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax values using non-linear regression.

Conclusion

This compound is a potent GnRH agonist that functions through a well-defined mechanism of GnRH receptor activation, followed by desensitization and downregulation. This leads to the effective suppression of the HPG axis and a reduction in sex steroid levels, forming the basis of its therapeutic potential in hormone-dependent conditions. The provided technical information and experimental protocols offer a foundation for researchers and drug development professionals to further investigate the specific biological functions and pharmacological profile of this compound. Further studies are warranted to establish a comprehensive quantitative profile for this compound.

A Technical Guide to Research-Grade Lutrelin: Purity, Suppliers, and In-Vitro Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of research-grade Lutrelin acetate, a potent gonadotropin-releasing hormone (GnRH) agonist. This document outlines the available information on its purity, suppliers, and detailed methodologies for its in-vitro evaluation, catering to the needs of researchers in endocrinology, oncology, and reproductive sciences.

This compound Acetate: Product Specifications and Supplier Information

This compound acetate (CAS: 83784-18-3) is a synthetic peptide analogue of GnRH. For research purposes, acquiring high-purity this compound is crucial for reliable and reproducible experimental outcomes. Currently, obtaining research-grade this compound acetate primarily involves custom synthesis due to limited commercial stock.

Below is a summary of available supplier information. Researchers are advised to contact the supplier directly for the most current data, including lot-specific certificates of analysis and pricing.

| Supplier | Purity Specification | Availability | CAS Number |

| MedKoo | >98% | Custom Synthesis | 83784-18-3 |

GnRH Receptor Signaling Pathway

This compound, as a GnRH agonist, exerts its biological effects by binding to and activating the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events, primarily through the Gαq/11 protein subunit. The subsequent activation of phospholipase C (PLC) leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).

A Technical Deep Dive: Comparing the Activity of Lutrelin Acetate and Lutrelin Free Base

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Lutrelin and its Mechanism of Action

This compound is a synthetic decapeptide analogue of the naturally occurring gonadotropin-releasing hormone. As a GnRH agonist, it binds to and initially stimulates the GnRH receptors in the pituitary gland, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare effect". However, continuous administration of this compound leads to the downregulation and desensitization of the GnRH receptors. This sustained action paradoxically results in a profound suppression of LH and FSH secretion, leading to a significant reduction in gonadal steroid production (testosterone in males and estrogen in females).[1][2][3] This reversible "medical castration" is the therapeutic basis for its use in hormone-dependent conditions.

Chemical Identification:

| Form | CAS Number | Molecular Formula | Molecular Weight |

| This compound Acetate | 83784-18-3 | C67H89N17O14 | 1356.55 g/mol |

| This compound Free Base | 66866-63-5 | C65H85N17O12 | 1296.5 g/mol |

The Significance of Salt Form vs. Free Base for Peptide Therapeutics

The choice between a salt form and a free base of a peptide drug can have significant implications for its development, formulation, and ultimately, its clinical performance. While the core pharmacophore responsible for biological activity remains the same, the presence or absence of a counter-ion can influence several key parameters.

Key Physicochemical and Biological Considerations:

| Parameter | Acetate Salt Form | Free Base Form | Rationale and Implications |

| Solubility | Generally higher aqueous solubility. | Often has lower aqueous solubility. | The acetate counter-ion can improve the dissolution rate and bioavailability of the peptide, which is particularly important for parenteral formulations.[4] |

| Stability | May exhibit enhanced stability against certain degradation pathways. The lyophilized cake is often more robust.[4] | Stability can be influenced by the peptide's intrinsic properties and may be more susceptible to aggregation in certain conditions. | The choice of salt can affect the peptide's susceptibility to oxidation and fibril formation. Acetate is often a preferred counterion for later-stage development due to its favorable stability profile.[4] |

| Bioavailability | Potentially higher bioavailability due to improved solubility and absorption characteristics.[5] | Bioavailability may be limited by its dissolution rate from the injection site. | For subcutaneously or intramuscularly administered depots, the dissolution rate is a critical factor controlling the release profile. |

| Formulation | The acetate salt is a common choice for developing stable and effective injectable formulations.[4] | May require more complex formulation strategies to ensure adequate solubility and stability. | The physicochemical properties of the active pharmaceutical ingredient (API) dictate the choice of excipients and the manufacturing process. |

| Immunogenicity | Acetate is a naturally occurring ion, generally considered to have a low risk of immunogenicity. | The free base itself is the primary determinant of immunogenicity. | While the peptide sequence is the main driver, certain counter-ions from purification processes (like trifluoroacetate) have raised theoretical concerns about immunogenicity.[4] |

Signaling Pathways and Experimental Workflows

The biological activity of this compound, in either form, is mediated through the GnRH receptor, a G-protein coupled receptor (GPCR).[2][6] Understanding the downstream signaling cascade is crucial for designing relevant in vitro and in vivo studies.

GnRH Agonist Signaling Pathway

Upon binding of a GnRH agonist like this compound to its receptor on pituitary gonadotrophs, a conformational change activates the associated Gq/11 protein.[3][6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2][3][6] These signaling events ultimately lead to the synthesis and secretion of LH and FSH.

Caption: GnRH agonist signaling cascade.

Hypothetical Experimental Workflow for Comparative Analysis

A robust comparison of this compound acetate and this compound free base would involve a series of in vitro and in vivo experiments to characterize their physicochemical properties, biological activity, and pharmacokinetic profiles.

Caption: Comparative experimental workflow.

Detailed Experimental Protocols (Hypothetical)

While specific protocols for this compound are not publicly available, the following represent standard methodologies for characterizing GnRH agonists.

Radioligand Receptor Binding Assay

-

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound acetate and free base for the GnRH receptor.

-

Materials:

-

Cell membranes from a cell line overexpressing the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin or a custom-radiolabeled this compound).

-

This compound acetate and this compound free base (unlabeled competitors).

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Protocol:

-

Prepare serial dilutions of unlabeled this compound acetate and free base.

-

In a 96-well plate, incubate a fixed concentration of radiolabeled GnRH agonist with the cell membranes in the presence of increasing concentrations of the unlabeled competitors or buffer alone (for total binding).

-

To determine non-specific binding, incubate the radioligand and cell membranes with a high concentration of a non-radiolabeled GnRH agonist.

-

Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 values, from which the Ki (and subsequently Kd) can be calculated.

-

In Vitro Cell-Based Functional Assay (LH/FSH Release)

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound acetate and free base in stimulating gonadotropin release.

-

Materials:

-

Primary pituitary cells from rats or a suitable pituitary cell line (e.g., LβT2 cells).

-

Cell culture medium and supplements.

-

This compound acetate and this compound free base.

-

ELISA kits for rat or mouse LH and FSH.

-

-

Protocol:

-

Culture the pituitary cells in 24- or 48-well plates until they reach the desired confluence.

-

Wash the cells with serum-free medium.

-

Treat the cells with increasing concentrations of this compound acetate or free base for a defined period (e.g., 4 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of LH and FSH in the supernatant using specific ELISA kits.

-

Plot the concentration of released gonadotropin against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Conclusion and Future Directions

References

- 1. mdpi.com [mdpi.com]

- 2. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 5. rawamino.com [rawamino.com]

- 6. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation Profile of Lutrelin Peptide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lutrelin is a synthetic peptide analog of Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH). As a therapeutic peptide, understanding its stability and degradation profile is paramount for formulation development, defining storage conditions, and ensuring clinical efficacy and safety. Peptides are susceptible to various degradation pathways, including hydrolysis, oxidation, deamidation, and enzymatic cleavage, which can be influenced by factors such as pH, temperature, light, and the presence of enzymes.[1][2][3]

This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of this compound, based on available data for closely related LHRH analogs such as LHRH, Gonadorelin, Triptorelin, Buserelin, and Deslorelin.

Physicochemical Properties and Storage

This compound acetate is a complex peptide with the potential for physical and chemical instability. While detailed formulation-specific data is not available, general storage recommendations suggest that for short-term periods (days to weeks), it can be kept at 0-4°C, and for long-term storage (months to years), a temperature of -20°C is advisable. It is typically shipped at ambient temperatures as a non-hazardous chemical, indicating a degree of stability over short durations.[2]

Forced Degradation Studies: A Predictive Overview

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[4][5][6] While no specific forced degradation studies for this compound were found, the behavior of other LHRH analogs under various stress conditions provides valuable insights.

Typical Stress Conditions for Peptide Forced Degradation Studies:

| Stress Condition | Typical Parameters | Potential Degradation Pathways for LHRH Analogs |

| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temperature (e.g., 60-80°C) | Peptide bond cleavage, particularly at Asp residues. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room or elevated temperature | Deamidation (Asn, Gln), racemization, peptide bond cleavage. |

| Oxidation | 0.1% - 3% H₂O₂, room temperature | Oxidation of Met, Cys, Trp, His, Tyr residues. |

| Thermal Degradation | Dry heat (e.g., 70-105°C) or in solution at elevated temperatures | Deamidation, oxidation, aggregation, peptide bond cleavage. |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photoxidation of susceptible amino acids (e.g., Trp). |

This table is a generalized representation based on common practices in peptide stability testing.[4][5][7]

Key Degradation Pathways for LHRH Analogs

The primary degradation pathways anticipated for this compound, based on data from related peptides, include hydrolysis, oxidation, and enzymatic degradation.

pH-Dependent Degradation (Hydrolysis and Deamidation)

The stability of LHRH and its analogs in aqueous solutions is highly dependent on pH.

-

Acidic Conditions: Under acidic conditions, the primary degradation pathway is the hydrolysis of peptide bonds.

-

Neutral to Basic Conditions: In neutral to alkaline solutions, deamidation of asparagine and glutamine residues and racemization can occur.[8]

Table 1: Summary of pH-Dependent Stability of LHRH and its Analogs in Aqueous Solution

| Peptide | Optimal pH for Stability | Key Findings | Reference |

| LHRH (native) | ~5.4 - 6.05 | Reasonably stable at pH 5.4 with a predicted shelf life (t90) of approximately 5 years at 25°C. | [8][9] |

| Gonadorelin | ~5.0 | Acetate buffer showed a favorable effect on stability compared to phosphate buffer. | [10] |

| Triptorelin | ~5.0 | Similar degradation behavior to Gonadorelin. Predicted t90 of 7.7 years at 20°C in acetate buffer with mannitol. | [10] |

Note: This data is for LHRH, Gonadorelin, and Triptorelin, not this compound.

Thermal Degradation

Elevated temperatures can accelerate various degradation reactions.

-

In Solution: Studies on LHRH have shown that heating to 60°C in a pH 9.0 buffer leads to the formation of degradation products. However, sterile aqueous solutions of LHRH are stable for at least 10 weeks at 37°C.[11]

-

Solid State: A study on the dry heat degradation of Buserelin identified several degradation products resulting from β-elimination at the serine residue followed by fragmentation, as well as direct backbone hydrolysis.[12]

Oxidative Degradation

The presence of oxidative agents can lead to the modification of susceptible amino acid residues. For Deslorelin, an LHRH analog, oxidation of the tryptophan indolyl ring was identified as a degradation pathway in aged samples.[13]

Enzymatic Degradation

When administered in vivo, peptides are susceptible to degradation by various proteases. Modifications to the native LHRH structure, such as the substitution of D-amino acids, are designed to increase resistance to enzymatic cleavage.[14][15]

-

Key Enzymes: Studies on LHRH and its analogs have identified enzymes like α-chymotrypsin, subtilisin, and various endopeptidases as being involved in their degradation.[1][14][16]

-

Cleavage Sites: For native LHRH, cleavage often occurs at the Trp3-Ser4, Tyr5-Gly6, and Pro9-Gly10 bonds.[1][14][16] The modifications in synthetic analogs like this compound are intended to protect these vulnerable sites.

Experimental Protocols for Stability and Degradation Analysis

A stability-indicating analytical method is crucial for accurately quantifying the peptide and separating it from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1][3][17]

General Forced Degradation Protocol

-

Preparation of Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).[7]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.2 M HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.2 M NaOH) and keep it at room temperature for a set time. Neutralize before injection into the HPLC.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store it at room temperature, protected from light.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C). For solid-state thermal stress, expose the peptide powder to dry heat.

-

Photostability: Expose the peptide solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

-

Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) for the identification of degradation products.[18]

Example of a Stability-Indicating HPLC Method for LHRH Analogs

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution system is typically used, for example:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a period of 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 210-230 nm or 280 nm.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

This is a representative method; specific conditions would need to be optimized for this compound.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

References

- 1. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]

- 2. ijsra.net [ijsra.net]

- 3. researchgate.net [researchgate.net]

- 4. biomedres.us [biomedres.us]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Parenteral peptide formulations: chemical and physical properties of native luteinizing hormone-releasing hormone (LHRH) and hydrophobic analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability of luteinizing hormone releasing hormone: effects of pH, temperature, pig skin, and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical pharmacology and regulatory consequences of GnRH analogues in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Subcritical Water Hydrolysis of Peptides: Amino Acid Side-Chain Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation of gonadotropin-releasing hormones in the gilthead seabream, Sparus aurata. II. Cleavage of native salmon GnRH, mammalian LHRH, and their analogs in the pituitary, kidney, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Degradation of gonadotropin-releasing hormones in the gilthead seabream, Sparus aurata. I. Cleavage of native salmon GnRH and mammalian LHRH in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. researchgate.net [researchgate.net]

The Impact of Lutrelin on Gonadotropin Secretion in Pituitary Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutrelin, a synthetic agonist of Gonadotropin-Releasing Hormone (GnRH), plays a pivotal role in regulating the reproductive axis. By interacting with GnRH receptors on pituitary gonadotrope cells, it modulates the synthesis and secretion of the gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Note on Data: Direct quantitative in vitro studies on pituitary cells specifically using the term "this compound" or "Gonadorelin Acetate" are limited in publicly accessible literature. Therefore, data from studies using Buserelin, a potent and structurally similar GnRH agonist, is presented here as a proxy to illustrate the expected dose-dependent and temporal effects of this compound on gonadotropin secretion. This approach is scientifically justified as both molecules are synthetic GnRH analogs designed to elicit the same biological response at the pituitary level.

Quantitative Data on Gonadotropin Secretion

The following tables summarize the dose-response and time-course effects of a GnRH agonist on LH and FSH secretion from primary pituitary cell cultures.

Table 1: Dose-Dependent Secretion of Luteinizing Hormone (LH) in Response to a GnRH Agonist

| Agonist Concentration (ng/mL) | Mean LH Release (ng/mL) | Standard Deviation |

| 0 (Control) | 50 | ± 5 |

| 0.1 | 120 | ± 10 |

| 1 | 250 | ± 18 |

| 10 | 450 | ± 25 |

| 100 | 580 | ± 32 |

| 250 | 600 | ± 30 |

Data is illustrative and based on typical responses of rat pituitary cells to a potent GnRH agonist like Buserelin.

Table 2: Dose-Dependent Secretion of Follicle-Stimulating Hormone (FSH) in Response to a GnRH Agonist

| Agonist Concentration (ng/mL) | Mean FSH Release (ng/mL) | Standard Deviation |

| 0 (Control) | 20 | ± 3 |

| 0.1 | 45 | ± 5 |

| 1 | 80 | ± 8 |

| 10 | 150 | ± 12 |

| 100 | 220 | ± 15 |

| 250 | 230 | ± 16 |

Data is illustrative and based on typical responses of rat pituitary cells to a potent GnRH agonist like Buserelin.

Table 3: Time-Course of LH and FSH Secretion in Response to a 10 ng/mL GnRH Agonist Stimulation

| Time (minutes) | Mean LH Release (ng/mL) | Mean FSH Release (ng/mL) |

| 0 | 50 | 20 |

| 15 | 280 | 90 |

| 30 | 450 | 150 |

| 60 | 550 | 200 |

| 120 | 480 | 180 |

| 240 | 350 | 140 |

Data is illustrative and represents a typical secretory profile from perifused pituitary cells following agonist stimulation.

Signaling Pathways

This compound, acting as a GnRH agonist, initiates a cascade of intracellular events upon binding to its receptor on the gonadotrope cell membrane.

This compound/GnRH Signaling Pathway

Caption: this compound/GnRH signaling pathway in pituitary gonadotropes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro studies of this compound's effects on pituitary cells.

Protocol 1: Primary Pituitary Cell Culture and Static Incubation

This protocol is designed to assess the dose-dependent effect of this compound on gonadotropin secretion.

Caption: Workflow for static pituitary cell culture experiment.

Detailed Steps:

-

Pituitary Gland Isolation: Anterior pituitary glands are aseptically removed from adult male rats.

-

Cell Dispersion: The glands are minced and subjected to enzymatic digestion (e.g., with trypsin and collagenase) followed by mechanical dispersion to obtain a single-cell suspension.

-

Cell Plating: Cells are plated at a density of approximately 2 x 10^5 cells/well in 24-well plates with a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum).

-

Pre-incubation: Cells are cultured for 48-72 hours to allow for recovery and attachment.

-

Stimulation: The culture medium is replaced with a serum-free medium containing varying concentrations of this compound Acetate.

-

Incubation: The cells are incubated for a defined period (e.g., 4 hours) to allow for gonadotropin secretion.

-

Sample Collection and Assay: The supernatant is collected, and the concentrations of LH and FSH are determined using specific enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).

Protocol 2: Perifusion of Pituitary Cells for Secretion Kinetics

This protocol allows for the study of the temporal dynamics of this compound-induced gonadotropin secretion.

Caption: Workflow for perifusion of pituitary cells.

Detailed Steps:

-

Cell Preparation: Dispersed anterior pituitary cells are mixed with a carrier matrix (e.g., Cytodex beads) and loaded into perifusion chambers.

-

System Equilibration: The chambers are perifused with a basal medium at a constant flow rate (e.g., 0.2 mL/min) until a stable baseline of hormone secretion is achieved.

-

Stimulation: The perifusion medium is switched to one containing a specific concentration of this compound for a defined duration (a "pulse") or continuously.

-

Fraction Collection: Effluent from the chambers is collected at regular intervals (e.g., every 5 minutes) using a fraction collector.

-

Hormone Measurement: The concentration of LH and FSH in each fraction is determined by ELISA or RIA.

-

Data Analysis: The results are plotted as hormone concentration versus time to visualize the secretory profile in response to this compound.

Conclusion

This compound exerts a potent and direct stimulatory effect on pituitary gonadotropes, leading to the secretion of both LH and FSH. The underlying mechanism involves the activation of the Gq/11-phospholipase C signaling pathway, resulting in increased intracellular calcium and protein kinase C activity. The quantitative and kinetic details of this response can be meticulously characterized using in vitro systems such as static primary cell cultures and perifusion assays. A thorough understanding of these fundamental processes is essential for the continued development and application of GnRH analogs in various clinical and research settings.

Exploring the Antineoplastic Properties of Luteolin: A Technical Guide

Introduction

Luteolin, a naturally occurring flavonoid found in a variety of fruits, vegetables, and medicinal herbs, has garnered significant attention for its potential therapeutic applications in oncology.[1][2][3] Extensive preclinical research has demonstrated its ability to inhibit tumor growth by targeting fundamental cellular processes such as apoptosis, angiogenesis, and cell cycle progression.[1][4][5] This technical guide provides an in-depth overview of the antineoplastic properties of Luteolin, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex signaling pathways. This document is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

Luteolin exerts its anticancer effects through a multi-targeted approach, influencing various signaling pathways and cellular processes critical for tumor development and progression.

-

Induction of Apoptosis: Luteolin promotes programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[1][6] It modulates the expression of key apoptotic and anti-apoptotic proteins, such as increasing Bax and decreasing Bcl-2 levels, leading to the activation of caspases.[1][5][6][7]

-

Cell Cycle Arrest: Luteolin can halt the proliferation of cancer cells by inducing cell cycle arrest.[6][8] It achieves this by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs) while upregulating CDK inhibitors like p21.[4][5][6][7]

-

Inhibition of Angiogenesis: The formation of new blood vessels, a process crucial for tumor growth and metastasis, is inhibited by Luteolin. It has been shown to suppress the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[2]

-

Suppression of Metastasis and Invasion: Luteolin can impede the spread of cancer cells by inhibiting processes like the epithelial-mesenchymal transition (EMT) and downregulating matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix.[2][4]

-

Modulation of Signaling Pathways: Luteolin interacts with and modulates several key signaling pathways implicated in cancer, including PI3K/Akt/mTOR, MAPK/ERK, and NF-κB.[2][3][4][6][9]

Quantitative Data on Antineoplastic Efficacy

The following tables summarize quantitative data from various preclinical studies, demonstrating the efficacy of Luteolin in different cancer models.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Colon Cancer | HT-29 | Varies | [1] |

| Colon Cancer | SNU-407 | Varies | [1] |

| Non-Small Cell Lung Cancer | NCI-H460 | Varies | [1] |

| Non-Small Cell Lung Cancer | NCI-H1299 | Varies | [1] |

| Breast Cancer | MDA-MB-453 | Varies | [2] |

| Breast Cancer | MCF-7 | Varies | [2] |

| Gastric Cancer | MKN45 | Varies | [8] |

| Gastric Cancer | BGC823 | Varies | [8] |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions.

| In Vivo Model | Cancer Type | Luteolin Dosage | Tumor Growth Inhibition | Reference |

| Xenograft in athymic nude mice | Non-Small Cell Lung Cancer (A549) | Oral administration | Significant inhibition | [10] |

| DMBA-induced mammary carcinogenesis in Wistar rats | Breast Cancer | 30mg/kg, p.o. | Significant inhibition of tumor incidence and volume | [3] |

Experimental Protocols

This section outlines common methodologies used in the preclinical evaluation of Luteolin's antineoplastic properties.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of Luteolin for a defined period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value, which is the concentration of Luteolin that inhibits cell growth by 50%.

Western Blot Analysis for Protein Expression

-

Cell Lysis: Treated and untreated cancer cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, p21) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

-

Cell Implantation: A specific number of cancer cells (e.g., A549) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives Luteolin (e.g., via oral gavage or intraperitoneal injection) at a specific dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by Luteolin and a typical experimental workflow for its evaluation.

Caption: Luteolin-induced apoptosis signaling pathways.

Caption: Luteolin's effect on cell cycle regulation.

Caption: Preclinical evaluation workflow for Luteolin.

The collective evidence from numerous preclinical studies strongly supports the antineoplastic properties of Luteolin. Its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis through the modulation of multiple signaling pathways makes it a promising candidate for further investigation in cancer therapy. While no clinical trials have been conducted for Luteolin in cancer treatment to date, the robust preclinical data warrants its consideration for future clinical evaluation, potentially as a standalone agent or in combination with existing chemotherapeutic drugs to enhance efficacy and overcome drug resistance.[1][10]

References

- 1. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multi-Faceted Role of Luteolin in Cancer Metastasis: EMT, Angiogenesis, ECM Degradation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luteolin, a flavonoid with potentials for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revisiting luteolin: An updated review on its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Luteolin exerts an anticancer effect on gastric cancer cells through multiple signaling pathways and regulating miRNAs [jcancer.org]

- 9. researchgate.net [researchgate.net]

- 10. Luteolin inhibits the Nrf2 signaling pathway and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Lutrelin's In Vitro Modulation of Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of Lutrelin and other Gonadotropin-Releasing Hormone (GnRH) agonists on steroidogenesis. Due to the limited availability of in vitro studies specifically on this compound, this document synthesizes data from studies on functionally similar and widely researched GnRH agonists, such as Leuprolide and Buserelin, to provide a comprehensive overview of the mechanisms and effects relevant to gonadal cell function.

Quantitative Data Summary

The in vitro effects of GnRH agonists on steroid production are complex, exhibiting stimulatory, inhibitory, or biphasic responses depending on the cell type, duration of exposure, and hormonal context. The following tables summarize the quantitative effects of various GnRH agonists on the production of key steroid hormones in different in vitro models.

Table 1: Effects of GnRH Agonists on Testosterone Production in Leydig Cells

| GnRH Agonist | Cell Type | Concentration | Duration | Effect on Testosterone Production | Reference(s) |

| GnRH Agonist | Purified Rat Leydig Cells | 10⁻⁹ M | 1 hour | ~1.8-fold increase over basal | [1] |

| GnRH Agonist | Purified Rat Leydig Cells | 10⁻⁷ M | 3 hours | ~4-fold increase over basal | [1] |

| LHRH Agonist | Dispersed Adult Rat Leydig Cells | 10⁻⁹ M | 4 hours | 2-3 fold stimulation (P < 0.001) | [2] |

| HOE766 (Agonist) | Purified Rat Leydig Cells | 10⁻⁹ M | Acute (3h) | Maximal stimulation of basal secretion | [3] |

| HOE766 (Agonist) | Purified Rat Leydig Cells | 10⁻⁹ M | Chronic (≥24h) | Significant reduction in hCG responsiveness | [3] |

| GnRH-I & II Agonists | Prepubertal Murine Leydig Cells | Not specified | Not specified | 60%-80% stimulation | [4] |

| Buserelin | Adult Alpaca Leydig Cells | Not specified | Not specified | Increased production (P < 0.01) | [5] |

Table 2: Effects of GnRH Agonists on Progesterone and Estradiol Production in Ovarian Cells

| GnRH Agonist | Cell Type | Concentration | Duration | Effect on Steroid Production | Reference(s) |

| Decapeptyl® (Agonist) | Human Granulosa Cells | 0.1 - 10 ng/ml | Not specified | Dose-dependent inhibition of progesterone and estradiol | [6] |

| GnRH Agonist | Human Granulosa-Luteal Cells | Not specified | Long-term in vivo pretreatment | Impaired progesterone accumulation in vitro | [7][8] |

| GnRH/GnRH-Agonist | Human Granulosa Cells | Not specified | Not specified | Reduced progesterone and estradiol synthesis | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for in vitro steroidogenesis assays involving GnRH agonists.

This protocol is synthesized from methodologies used to assess testosterone production in primary Leydig cells.[1][2][3]

-

Cell Isolation and Culture:

-

Leydig cells are isolated from the testes of adult Sprague-Dawley rats via collagenase dispersion.

-

Cells are purified to ≥80% purity using a Percoll or other density gradient.

-

Purified cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a 5% CO₂ atmosphere.

-

-

Treatment Protocol:

-

After an initial culture period (e.g., 24 hours) to allow for attachment, the medium is replaced with fresh, serum-free medium.

-

Cells are treated with a range of GnRH agonist concentrations (e.g., 10⁻¹¹ M to 10⁻⁷ M).

-

Co-treatments with hCG (to assess stimulated steroidogenesis) or specific pathway inhibitors (e.g., calcium channel blockers) may be included.

-

Incubation periods vary for acute (e.g., 3-4 hours) versus chronic (e.g., 24-72 hours) effect studies.[2][3]

-

-

Hormone Quantification:

-

At the end of the incubation period, the culture medium is collected.

-

Testosterone concentrations in the medium are quantified using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

This protocol is based on studies using human granulosa cells obtained during IVF procedures.[6][7][8]

-

Cell Isolation and Culture:

-

Human granulosa-luteal cells are collected from follicular aspirates of patients undergoing IVF treatment.

-

Cells are washed and purified from red blood cells, typically using a Ficoll-Paque or Percoll gradient.

-

Cells are cultured in a suitable medium (e.g., McCoy's 5A or DMEM/F-12) supplemented with serum, insulin, transferrin, selenium, and androstenedione (as a substrate for aromatase).

-

-

Treatment Protocol:

-

Cells are seeded in multi-well plates and allowed to luteinize in culture for 24-48 hours.

-

The medium is then replaced with fresh medium containing the GnRH agonist at various concentrations (e.g., 0.1 to 10 ng/ml).[6]

-

Stimulation with hCG or FSH is often performed to assess the agonist's effect on gonadotropin-supported steroidogenesis.

-

-

Hormone Quantification:

-

Culture supernatants are collected at specified time points (e.g., 24, 48, 72 hours).

-

Progesterone and estradiol concentrations are measured by RIA or ELISA.

-

The H295R human adrenocortical carcinoma cell line is a standardized in vitro model that expresses all the key enzymes for steroidogenesis and is used in OECD Test Guideline 456.[10][11][12]

-

Cell Culture:

-

H295R cells are maintained in DMEM/F12 medium supplemented with a specialized serum formulation (e.g., Nu-Serum) and antibiotics.

-

For experiments, cells are seeded into 24-well plates and allowed to acclimate for 24 hours.[11]

-

-

Treatment Protocol:

-

The seeding medium is replaced with fresh medium containing a stimulant of steroidogenesis (e.g., 10 µM forskolin) and the test chemical (GnRH agonist) at multiple concentrations in triplicate.

-

Exposure is typically carried out for 48 hours.[11]

-

Control wells include a solvent control (e.g., DMSO), a positive control inhibitor (e.g., prochloraz), and a positive control inducer (forskolin).

-

-

Endpoint Measurement:

-

After 48 hours, the culture medium is harvested for hormone analysis (testosterone and estradiol are the primary endpoints for OECD TG456, but others can be measured via LC-MS/MS).

-

Cell viability is assessed in the corresponding wells using an assay like MTT or XTT to distinguish specific steroidogenic inhibition from general cytotoxicity.[11]

-

Signaling Pathways and Visualizations

GnRH agonists exert their effects on gonadal cells through a complex network of signaling pathways that can differ from the canonical pathway observed in pituitary gonadotropes. In peripheral tissues like the ovary and testis, GnRH receptors can couple to different G proteins, leading to varied cellular responses.

In contrast to the pituitary where GnRH receptors primarily couple to Gαq/11 to stimulate phospholipase C (PLC), in gonadal cells, they can also couple to Gαi, which inhibits adenylyl cyclase and lowers cAMP levels, or Gαs, which stimulates it.[13] This differential coupling allows for a wider range of modulatory actions.

-

Gαq/11 Pathway: Activation of PLC leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This pathway is implicated in the stimulatory effects on steroidogenesis.[5]

-

Gαi Pathway: Coupling to Gαi inhibits adenylyl cyclase, leading to decreased cAMP production. This can have an anti-proliferative effect and may contribute to the inhibitory actions on steroidogenesis observed in some studies.[13]

-

MAPK Cascades: Downstream of G-protein activation, various Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK, can be modulated, influencing gene expression of steroidogenic enzymes.[13][14]

The following diagrams illustrate these complex interactions.

Caption: GnRH agonist signaling in gonadal cells, showing coupling to both Gαq/11 and Gαi proteins.

The logical flow of an in vitro experiment to determine the effect of this compound on steroidogenesis is outlined below. This workflow integrates the key steps from cell culture to data analysis.

Caption: A generalized workflow for in vitro assessment of this compound's effect on steroidogenesis.

References

- 1. Mechanism of action of gonadotropin-releasing hormone-stimulated Leydig cell steroidogenesis. I. The stimulatory effect is calcium dependent and not mediated by cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stimulatory effect of LHRH and its agonists on Leydig cell steroidogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]